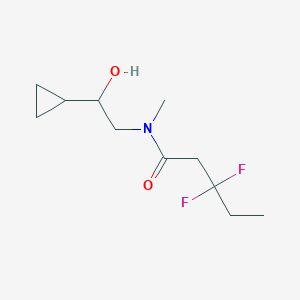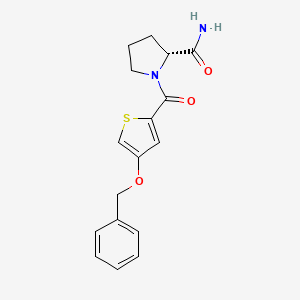
2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 is a pyrazolopyridine derivative that has shown promising results in various studies, including its effects on the central nervous system, cardiovascular system, and cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide involves its interaction with various molecular targets in the body, including the dopamine and serotonin transporters, voltage-gated sodium channels, and adenosine receptors. This compound has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This compound also blocks the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. Additionally, this compound has been shown to activate adenosine receptors, which play a role in regulating blood flow and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In the brain, this compound has been shown to increase the release of dopamine and serotonin, leading to improved mood and cognitive function. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cardiovascular diseases and cancer. In the cardiovascular system, this compound has been shown to improve cardiac function and reduce inflammation, leading to improved outcomes in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for its molecular targets, which allows for precise manipulation of these targets in animal models. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in animal models. Another limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide. One direction is the further exploration of its effects on the central nervous system, including its potential use as a treatment for mood disorders and cognitive impairment. Another direction is the study of its effects on cancer cells, as it has been shown to have anti-inflammatory and anti-oxidative properties that may be beneficial in cancer treatment. Additionally, the optimization of the synthesis method and the development of new analogs of this compound may lead to the discovery of more potent and selective compounds for scientific research.
Métodos De Síntesis
The synthesis of 2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide involves the reaction between 3-methylpyrrolidine and 4-chloro-2-fluoropyridine, followed by the reaction with pyrazole-1-carboxamidine. The final product is obtained by purification using column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide has been studied for its potential applications in various fields of scientific research. In the field of neuroscience, this compound has been shown to enhance the release of dopamine and serotonin, two important neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. This compound has also been studied for its potential use as a treatment for cardiovascular diseases, as it has been shown to improve cardiac function and reduce inflammation in animal models.
Propiedades
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)-N-pyrazol-1-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-4-8-18(10-11)13-9-12(3-6-15-13)14(20)17-19-7-2-5-16-19/h2-3,5-7,9,11H,4,8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIPYBKPIGOABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=NC=CC(=C2)C(=O)NN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,2,2-Trifluoroethyl)morpholin-3-yl]-[4-(2,4,4-trimethylpentan-2-yl)piperazin-1-yl]methanone](/img/structure/B7358794.png)
![2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)-7-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B7358804.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358809.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358813.png)

![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)

![propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7358831.png)
![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)
![3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7358847.png)

![N-[(3R)-1-(3,5-difluoropyridine-2-carbonyl)piperidin-3-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B7358855.png)
![N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
![1'-(3-methyl-1,2,4-thiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-piperidine]-4-one](/img/structure/B7358883.png)